N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
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Properties
IUPAC Name |
N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-10-12-17(13-11-16)22-24(30-15-21(28)25-19-7-3-4-8-19)27-23(26-22)18-6-5-9-20(14-18)29-2/h5-6,9-14,19H,3-4,7-8,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPEYUFQAZMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, the compound may interact with cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
- Antioxidant Properties : The presence of methoxy and phenyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies indicate that the compound may modulate GPCR pathways, which are pivotal in various physiological responses .
Biological Activity and Pharmacological Profile
The biological activity of N-CYCLOPENTYL-2-{[2-(3-METHOXY-PHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has been evaluated through various assays:
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of N-CYCLOPENTYL-2-{[2-(3-METHOXY-PHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE:
- Inflammation Models : In vitro studies demonstrated that compounds with similar structures effectively reduced inflammatory markers in macrophage cell lines. These findings suggest a promising avenue for treating inflammatory diseases.
- Cancer Research : Analogous compounds have shown efficacy in inhibiting tumor growth in xenograft models, indicating potential for application in oncology .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, showing promise in models of neurodegenerative diseases due to their ability to cross the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
